molecular formula C20H19ClFN3O3S B3403667 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole CAS No. 1171593-62-6

2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Cat. No.: B3403667
CAS No.: 1171593-62-6
M. Wt: 435.9
InChI Key: VMKZZDLGXCDSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom. Its structure includes a 1-((4-chlorophenyl)sulfonyl)piperidin-3-yl group at position 2 and a 4-fluorobenzyl substituent at position 5. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c21-16-5-9-18(10-6-16)29(26,27)25-11-1-2-15(13-25)20-24-23-19(28-20)12-14-3-7-17(22)8-4-14/h3-10,15H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKZZDLGXCDSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NN=C(O3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (CAS Number: 1105229-39-7) is a member of the oxadiazole family, which has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.

PropertyValue
Molecular FormulaC₁₄H₁₆ClN₃O₂S
Molecular Weight357.9 g/mol
StructureStructure

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit various biological activities due to their ability to interact with biological targets. The mechanism often involves:

  • Inhibition of Enzymes : Many oxadiazoles act as enzyme inhibitors, impacting pathways crucial for cell survival and proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to promote programmed cell death in cancer cells.

Anticancer Activity

A study published in MDPI highlighted two synthesized derivatives of oxadiazoles, including the compound , which exhibited significant anticancer activity against various cell lines such as SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). The growth inhibition percentages were reported at 98.74% and 95.37% when tested at a concentration of 105M10^{-5}M .

Case Study: Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding affinities of 1,3,4-oxadiazole derivatives to target proteins. For instance:

  • Target Proteins : The studies often focus on proteins involved in cancer progression and survival.
  • Binding Affinity : High binding affinity correlates with increased biological activity, suggesting that modifications to the oxadiazole structure can enhance efficacy.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. A synthesis study demonstrated that certain derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other strains .

Table: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstInhibition Zone (mm)
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleSalmonella typhi15
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-thioacetamideBacillus subtilis18
5-{1-[4-(Fluorobenzyl)]piperidin}-2-thioacetamideE. coli12

Pharmacological Studies

Pharmacological evaluations have revealed that oxadiazole derivatives can act as acetylcholinesterase inhibitors and have shown strong inhibitory effects against urease . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

  • Compound 106 : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
    • Exhibited 98.74% growth inhibition (GP) against SF-295 (CNS cancer) and MCF7 (breast cancer) at 10⁻⁵ M. The lack of a sulfonyl-piperidine group compared to the target compound may reduce solubility or target specificity, but the 4-fluorophenyl group enhances cytotoxicity .
  • Compound 107 : 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
    • Showed 95.37% GP against similar cell lines. The methoxy group improves electron-donating capacity, but its lower lipophilicity compared to the target compound’s 4-fluorobenzyl group may reduce membrane permeability .

Antibacterial Activity

  • Compound 5I-1: 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole Demonstrated superior activity against Xanthomonas oryzae (EC₅₀ = 0.45 μg/mL) compared to benzyl-substituted analogs. The phenoxymethyl group at position 2 enhances structural flexibility and hydrogen-bonding interactions, likely contributing to higher potency than the target compound’s 4-fluorobenzyl group .
  • Compound in : 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole EC₅₀ values of 1.98 μg/mL (against Xanthomonas axonopodis) and 0.17 μg/mL (against Xanthomonas oryzae). Dual sulfonyl groups increase electron-withdrawing effects, but the target compound’s piperidine ring may improve metabolic stability .

Anti-Inflammatory Activity

  • Compound from : 2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole
    • Achieved 59.5–61.9% anti-inflammatory activity in carrageenan-induced edema tests. The ketone group enhances reactivity, but the target compound’s sulfonyl-piperidine moiety may reduce ulcerogenic risk .

CNS Depressant Activity

  • Compound XIV : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole
    • Exhibited strong CNS depressant effects due to nitro groups enhancing electron-withdrawing capacity. The target compound lacks nitro substituents, suggesting divergent applications .

Structure-Activity Relationship (SAR) Analysis

Substituent Position Key Features Impact on Bioactivity
Position 2 1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl Enhances solubility, metabolic stability, and target binding via sulfonyl interactions .
Position 5 4-Fluorobenzyl Increases lipophilicity and π-π stacking with aromatic residues in target proteins .
Oxadiazole Core Electron-deficient heterocycle Improves stability and facilitates hydrogen-bonding with biological targets .

Table 1. Comparative Bioactivity Data

Compound Therapeutic Area Key Activity Reference
Target Compound Antibacterial/Anticancer Inferred from structural analogs
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl) Antibacterial EC₅₀ = 0.45 μg/mL (X. oryzae)
2-(4-Chlorophenyl)-5-(4-fluorophenyl) Anticancer 98.74% GP (SF-295)
2-[3-(4-Chlorophenyl)propan-3-one] derivative Anti-inflammatory 61.9% inhibition (carrageenan test)

Research Findings and Implications

Antibacterial Potential: The target compound’s sulfonyl-piperidine group may improve penetration into bacterial membranes, while the 4-fluorobenzyl substituent could synergize with the oxadiazole core to inhibit enzymes like DNA gyrase .

Anticancer Prospects : Analogous compounds with 4-chlorophenyl/fluorophenyl groups show high cytotoxicity, suggesting the target compound may interact with tubulin or topoisomerase pathways .

Metabolic Stability : The piperidine ring likely reduces first-pass metabolism compared to simpler aryl substituents, enhancing oral bioavailability .

Q & A

Q. What are the critical steps in synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, including sulfonylation of the piperidine ring, oxadiazole ring formation, and fluorobenzyl group introduction. Key steps require optimization of solvent polarity (e.g., DMF for solubility), temperature (60–80°C for sulfonylation), and pH control (neutral to slightly basic for cyclization). Catalysts like triethylamine improve yield in sulfonylation steps. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the piperidine sulfonyl and fluorobenzyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What mechanisms underlie the biological activity of this compound, and how are they studied?

The compound’s activity likely stems from sulfonylpiperidine and fluorobenzyl groups interacting with enzyme active sites (e.g., kinase inhibition). In vitro assays (e.g., enzyme inhibition kinetics) and in silico docking (using software like AutoDock) are used to map binding interactions. Competitive binding studies with bovine serum albumin (BSA) assess pharmacokinetic properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced efficacy?

SAR analysis involves synthesizing analogs with modified substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) and comparing bioactivity. For example, bulkier substituents on the oxadiazole ring may improve target affinity but reduce solubility. Quantitative SAR (QSAR) models using descriptors like logP and polar surface area predict bioavailability .

Q. What strategies resolve contradictions in reaction yield data during scale-up synthesis?

Contradictions often arise from solvent effects or incomplete mixing. Design of Experiments (DoE) methodologies, such as factorial design, test variables (e.g., solvent ratio, stirring rate). Kinetic studies under varying conditions (e.g., reflux vs. microwave heating) identify rate-limiting steps. Reproducibility is ensured by strict control of anhydrous conditions for moisture-sensitive steps .

Q. How can computational methods improve the understanding of this compound’s interaction with biological targets?

Molecular dynamics simulations (e.g., GROMACS) model binding stability over time. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with the sulfonyl group). These methods reduce experimental trial-and-error .

Q. What challenges arise in quantifying trace impurities, and how are they addressed?

Low-abundance by-products (e.g., desulfonylated intermediates) require sensitive detection. Ultra-HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) achieves limits of detection (LOD) <0.1%. Isotope dilution assays improve quantification accuracy. For chiral impurities, chiral stationary phases in HPLC separate enantiomers .

Q. How does the choice of solvent system influence regioselectivity in oxadiazole ring formation?

Polar aprotic solvents (e.g., acetonitrile) favor cyclization via stabilization of transition states. Co-solvents like THF reduce side reactions (e.g., hydrolysis). Solvent-free microwave-assisted synthesis enhances regioselectivity by minimizing solvolysis. Solvent polarity indices correlate with reaction efficiency in predictive models .

Q. What experimental designs validate the compound’s stability under physiological conditions?

Forced degradation studies expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions. LC-MS identifies degradation products (e.g., hydrolyzed oxadiazole). Accelerated stability testing (40°C/75% RH) over 6 months predicts shelf life. BSA binding assays assess stability in serum .

Q. How are isotopic labeling techniques applied to track metabolic pathways in vivo?

Deuterium or ¹³C labels at the fluorobenzyl or piperidine positions enable tracking via mass spectrometry. Radiolabeled (¹⁴C) versions quantify tissue distribution in animal models. Position-specific labeling distinguishes oxidative metabolism (e.g., sulfone vs. sulfide forms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.